

Application Notes and Protocols: Preparation of TiB₂-Reinforced Copper Matrix Composites

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Introduction

Titanium diboride (TiB₂) reinforced copper (Cu) matrix composites are advanced materials engineered to combine the excellent electrical and thermal conductivity of copper with the high hardness, strength, and wear resistance of TiB₂ ceramic particles.[1][2][3] These properties make them ideal candidates for demanding applications such as welding electrodes, electrical contacts, and high-performance thermal management components.[2][3] The performance of these composites is highly dependent on the synthesis method, which dictates the size, distribution, and interfacial integrity of the TiB₂ reinforcement within the copper matrix.

This document provides detailed protocols for the most common in-situ and ex-situ synthesis methods, summarizes key performance data from various studies, and illustrates the experimental workflows and structure-property relationships.

Synthesis Methodologies: An Overview

The preparation of Cu-TiB₂ composites primarily falls into two categories:

• In-Situ Synthesis: In this approach, the TiB₂ reinforcing particles are formed directly within the copper matrix through a chemical reaction.[4] This typically results in finer, more homogeneously distributed reinforcement and a cleaner interface between the particle and the matrix, which enhances load transfer. Common in-situ methods include Self-propagating High-temperature Synthesis (SHS) and direct melt reaction.[1][5]



• Ex-Situ Synthesis: This method involves mechanically mixing pre-synthesized TiB₂ powders with copper powder, followed by consolidation through powder metallurgy techniques.[6] While simpler, achieving a uniform dispersion of nanoparticles and avoiding contamination can be challenging. Mechanical Alloying (MA) is often employed to improve particle distribution.[7]

Experimental Protocols

Protocol 1: In-Situ Synthesis via Self-Propagating High-Temperature Synthesis (SHS) and Spark Plasma Sintering (SPS)

This protocol describes the fabrication of Cu-TiB₂ nanocomposites by combining mechanical alloying (MA) to activate a subsequent SHS reaction, followed by densification using Spark Plasma Sintering (SPS).

Materials and Equipment:

- High-purity powders: Copper (Cu), Titanium (Ti), amorphous Boron (B)
- High-energy planetary ball mill with stainless steel vials and balls
- Tubular mixer
- SHS reaction chamber with argon atmosphere and tungsten wire ignition system
- Spark Plasma Sintering (SPS) furnace with graphite molds
- Vacuum pump and Argon (Ar) gas supply

Methodology:

- Powder Preparation:
 - Calculate the required weights of Cu, Ti, and B powders for the desired final composition (e.g., Cu-2.5wt%TiB₂, Cu-5wt%TiB₂, Cu-10wt%TiB₂). The atomic ratio of Ti to B should be 1:2.[2]



- Mix the powders in a tubular mixer for approximately 30 minutes to achieve a preliminary homogeneous blend.[2]
- Mechanical Treatment:
 - Transfer the mixed powder into a high-energy planetary ball mill. Use a powder-to-ball weight ratio of 1:20.[2]
 - Evacuate the vials and backfill with high-purity argon gas.[2]
 - Mill the powder for a short duration (e.g., 2 minutes) at high energy (e.g., ball acceleration
 of 600 m/s²) to activate the powders for the SHS reaction.[1]
- Self-Propagating High-Temperature Synthesis (SHS):
 - Place the mechanically treated powder in the SHS reaction chamber.
 - Purge the chamber with argon gas.
 - Ignite the powder mixture using a tungsten wire by applying an electric current.[2] The
 exothermic reaction (Ti + 2B → TiB₂) will propagate through the powder, forming TiB₂
 nanoparticles in-situ within the copper matrix.[4]
 - Allow the reacted powder to cool to room temperature under argon. The resulting product is a composite powder of Cu-TiB₂.
- Consolidation by Spark Plasma Sintering (SPS):
 - Load the synthesized Cu-TiB₂ composite powder into a graphite mold.
 - Place the mold in the SPS furnace.
 - Heat the powder to a sintering temperature of 650°C in a vacuum atmosphere.
 - Apply uniaxial pressure during sintering.
 - Hold at the peak temperature for a short duration (e.g., 30 minutes) to achieve full densification while inhibiting grain growth.[1]



Cool the sintered compact to room temperature before removal.

Protocol 2: Ex-Situ Synthesis via Powder Metallurgy (Mechanical Alloying and Hot Pressing)

This protocol details the fabrication of composites by blending commercial Cu and TiB₂ powders, followed by consolidation.

Materials and Equipment:

- High-purity powders: Copper (Cu) and Titanium Diboride (TiB₂)
- High-energy planetary ball mill
- · Cold press
- Hot press or Hot Isostatic Press (HIP)
- Controlled atmosphere furnace (Argon or vacuum)

Methodology:

- Powder Preparation and Milling:
 - Weigh the appropriate amounts of Cu and TiB₂ powders to achieve the target composition (e.g., 5 wt% TiB₂).[6]
 - Load the powders into a planetary ball mill.
 - Mill the powders for several hours under an argon atmosphere to reduce particle size and ensure a homogeneous dispersion of TiB₂ within the copper matrix.[6]
- Compaction:
 - Place the milled composite powder into a die.
 - Cold press the powder under uniaxial pressure to form a "green" compact. This provides sufficient handling strength for the next step.



- · Sintering and Densification:
 - Place the green compact into a hot press.
 - Heat the compact to the sintering temperature (e.g., 900-950°C) under a protective argon atmosphere.[8]
 - Apply pressure simultaneously to consolidate the compact to near full density.
 - Hold for a specified time (e.g., 1 hour) before cooling.[8]

Protocol 3: In-Situ Synthesis via Liquid Metallurgy (Casting)

This protocol describes the formation of TiB₂ particles within a molten copper bath, followed by casting and thermo-mechanical processing.

Materials and Equipment:

- · High-purity Copper
- · Master alloys: Cu-Ti and Cu-B
- Induction furnace or vacuum arc melting furnace
- Electromagnetic stirrer
- Casting mold (e.g., permanent steel or graphite)
- Hot extrusion press
- Heat treatment furnace

Methodology:

- Alloy Preparation:
 - Separately prepare Cu-Ti and Cu-B master alloys, for example, by vacuum arc melting.



· Melt Processing:

- Melt the pure copper in an induction furnace under a protective atmosphere to a temperature of approximately 1227°C (1500 K).[9]
- Add the Cu-Ti and Cu-B master alloys to the copper melt.
- Engage an electromagnetic stirrer at a rotational speed (e.g., 1000 rpm) to ensure homogeneous mixing and facilitate the in-situ reaction to form TiB₂ precipitates.

Casting:

- Pour the molten composite material into a preheated mold to produce an ingot.
- Allow the ingot to solidify and cool.
- · Secondary Processing (Hot Extrusion):
 - Heat the cast ingot to a high temperature (e.g., 800°C / 1073 K) and hold for 1 hour.
 - Transfer the heated ingot to a hot extrusion press.
 - Extrude the ingot with a significant reduction in area (e.g., an extrusion ratio of 13:1) to refine the grain structure, break up any particle agglomerates, and enhance mechanical properties.[9]

Data Presentation: Properties of Cu-TiB₂ Composites

The properties of Cu-TiB₂ composites are strongly influenced by the TiB₂ content and the fabrication method. The following tables summarize quantitative data from various studies.

Table 1: Mechanical Properties of Cu-TiB2 Composites



TiB ₂ Content	Synthesis Method	Hardness	Yield Strength (MPa)	Tensile Strength (UTS) (MPa)	Young's Modulus (GPa)	Source
2.5 wt%	MA-SHS + SPS	57 HRB	185	291	126	[1]
5.0 wt%	MA-SHS + SPS	75 HRB	224	345	135	[1]
10.0 wt%	MA-SHS + SPS	97 HRB	289	405	148	[1]
3 vol%	In-situ Casting + Extrusion	95 HV	-	248	-	[9]
8 vol%	In-situ Casting + Extrusion	140 HV	-	278	-	[9]
2 vol%	In-situ Liquid Mixing	5 GPa	-	-	130	[5]
6 vol%	In-situ Liquid Mixing	5.6 GPa	-	-	138	[5]
10 vol%	In-situ Liquid Mixing	6 GPa	-	-	-	[5]
0.5 wt%	MA + SPS (240 min milling)	225 HV	-	489	-	[7]

Table 2: Electrical and Tribological Properties of Cu-TiB2 Composites

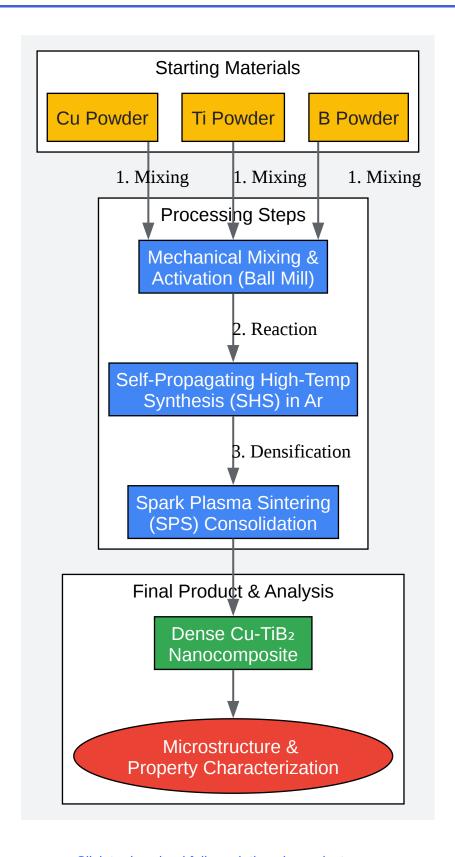


TiB₂ Content	Synthesis Method	Electrical Conductivity (% IACS*)	Wear Rate (Load)	Source
2.5 wt%	MA-SHS + SPS	75%	Decreases with TiB2 content	[1]
5.0 wt%	MA-SHS + SPS	65%	Decreases with TiB2 content	[1]
10.0 wt%	MA-SHS + SPS	45%	Decreases with TiB2 content	[1]
3 vol%	In-situ Casting + Extrusion	82%	-	[9]
8 vol%	In-situ Casting + Extrusion	70%	-	[9]
2 vol%	In-situ Liquid Mixing	78%	-	[5]
10 vol%	In-situ Liquid Mixing	67%	-	[5]

^{*}IACS: International Annealed Copper Standard

Visualizations Experimental and Logical Workflows

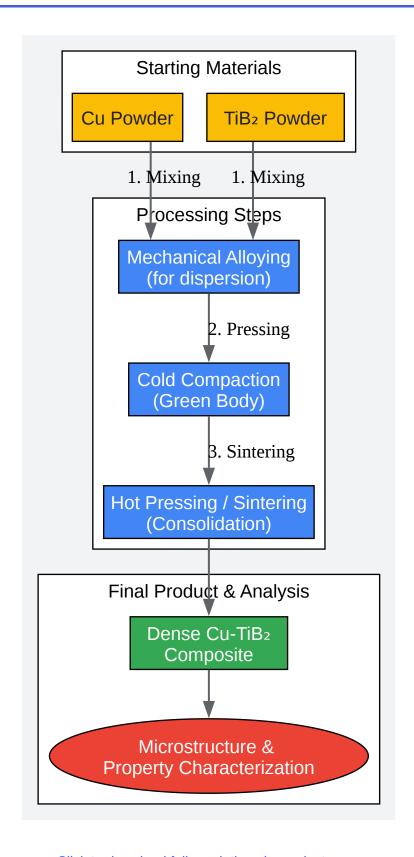




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Caption: Workflow for In-Situ Synthesis via SHS and SPS.

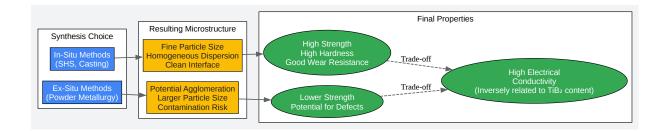




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Caption: Workflow for Ex-Situ Synthesis via Powder Metallurgy.





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Caption: Relationship between synthesis, microstructure, and properties.

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